2,4-Thiazolidinedione, 5-(1,3-benzodioxol-5-ylmethylene)-
2,4-Thiazolidinedione, 5-(1,3-benzodioxol-5-ylmethylene)-
The phosphatidylinositol 3-kinases (PI3Ks) are lipid and protein kinases involved in diverse biological processes, including cell growth, migration, and metabolism. AS-041164 is a potent inhibitor of PI3K with selectivity for the class IB isoform PI3Kγ (IC50 = 70 nM), compared to PI3Kα (IC50 = 240 nM), PI3Kβ (IC50 = 1.45 μM), and PI3Kδ (IC50 =1.70 μM). When tested at 1.0 μM, it shows little or no activity against 38 other common kinases. When given orally to mice, AS-041164 shows a pharmacokinetic profile that is similar to the general PI3K inhibitor LY294002 but is three times more potent (ED50 = 27.4 mg/kg for AS-041164 versus 81.6 mg/kg for LY294002) in blocking neutrophil recruitment induced by RANTES.
Brand Name:
Vulcanchem
CAS No.:
6318-41-8
VCID:
VC0005487
InChI:
InChI=1S/C11H7NO4S/c13-10-9(17-11(14)12-10)4-6-1-2-7-8(3-6)16-5-15-7/h1-4H,5H2,(H,12,13,14)/b9-4+
SMILES:
C1OC2=C(O1)C=C(C=C2)C=C3C(=O)NC(=O)S3
Molecular Formula:
C₁₁H₇NO₄S
Molecular Weight:
249.24 g/mol
2,4-Thiazolidinedione, 5-(1,3-benzodioxol-5-ylmethylene)-
CAS No.: 6318-41-8
Cat. No.: VC0005487
Molecular Formula: C₁₁H₇NO₄S
Molecular Weight: 249.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | The phosphatidylinositol 3-kinases (PI3Ks) are lipid and protein kinases involved in diverse biological processes, including cell growth, migration, and metabolism. AS-041164 is a potent inhibitor of PI3K with selectivity for the class IB isoform PI3Kγ (IC50 = 70 nM), compared to PI3Kα (IC50 = 240 nM), PI3Kβ (IC50 = 1.45 μM), and PI3Kδ (IC50 =1.70 μM). When tested at 1.0 μM, it shows little or no activity against 38 other common kinases. When given orally to mice, AS-041164 shows a pharmacokinetic profile that is similar to the general PI3K inhibitor LY294002 but is three times more potent (ED50 = 27.4 mg/kg for AS-041164 versus 81.6 mg/kg for LY294002) in blocking neutrophil recruitment induced by RANTES. |
|---|---|
| CAS No. | 6318-41-8 |
| Molecular Formula | C₁₁H₇NO₄S |
| Molecular Weight | 249.24 g/mol |
| IUPAC Name | (5E)-5-(1,3-benzodioxol-5-ylmethylidene)-1,3-thiazolidine-2,4-dione |
| Standard InChI | InChI=1S/C11H7NO4S/c13-10-9(17-11(14)12-10)4-6-1-2-7-8(3-6)16-5-15-7/h1-4H,5H2,(H,12,13,14)/b9-4+ |
| Standard InChI Key | SDGWAUUPHUBJNQ-UHFFFAOYSA-N |
| Isomeric SMILES | C1OC2=C(O1)C=C(C=C2)/C=C/3\C(=O)NC(=O)S3 |
| SMILES | C1OC2=C(O1)C=C(C=C2)C=C3C(=O)NC(=O)S3 |
| Canonical SMILES | C1OC2=C(O1)C=C(C=C2)C=C3C(=O)NC(=O)S3 |
| Appearance | Assay:≥98%A crystalline solid |
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